molecular formula C25H28N6O2 B565559 Olmesartan Methyl Ketone CAS No. 1227626-45-0

Olmesartan Methyl Ketone

Cat. No.: B565559
CAS No.: 1227626-45-0
M. Wt: 444.539
InChI Key: HXBOGIAKDFTLIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Olmesartan Methyl Ketone, commonly known as Olmesartan, is an angiotensin receptor blocker (ARB) used in the treatment of hypertension . It primarily targets the angiotensin receptor 1 (AT1) and prevents the protein angiotensin II from binding and exerting its hypertensive effects . The AT1 receptor is a part of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in hemostasis and regulation of kidney, vascular, and cardiac functions .

Biochemical Pathways

Olmesartan affects the RAAS, which is a key player in the regulation of blood pressure and fluid balance . By blocking the AT1 receptor, it inhibits the negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease . It also has been shown to have a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output, and preventing ventricular hypertrophy and remodeling .

Pharmacokinetics

Olmesartan exhibits nearly linear and dose-dependent pharmacokinetics under the therapeutic range . After oral administration, it reaches peak plasma concentration after 1-3 hours . The drug is metabolized in the gastrointestinal tract to active olmesartan . It is excreted as unchanged drug, with 50% to 65% in feces and 35% to 50% in urine . The half-life of elimination is approximately 13 hours .

Result of Action

The primary result of Olmesartan’s action is the reduction of blood pressure . By blocking the action of angiotensin II, it reduces vasoconstriction, lowers aldosterone levels, and increases the excretion of sodium . This leads to reduced cardiac activity and ultimately, lower blood pressure . It also has a protective effect on the heart, improving cardiac function, and preventing ventricular hypertrophy and remodeling .

Action Environment

The efficacy of Olmesartan can be influenced by several environmental factors. For instance, patients with renal impairment or hepatic impairment may experience altered drug clearance . Age, body weight, and gender can also impact the drug’s clearance and overall antihypertensive effect . Furthermore, the formulation of the drug can affect its bioavailability . For example, a study showed that a solid dispersion of Olmesartan prepared with certain excipients could increase its solubility and oral bioavailability .

Safety and Hazards

Olmesartan Methyl Ketone may cause skin dryness or cracking, irritation to the nose, throat, and lungs, and if swallowed, may be aspirated and cause lung damage . It is recommended to obtain special instructions before use and not to breathe dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

1-[5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2/c1-5-8-21-26-23(25(3,4)33)22(16(2)32)31(21)15-17-11-13-18(14-12-17)19-9-6-7-10-20(19)24-27-29-30-28-24/h6-7,9-14,33H,5,8,15H2,1-4H3,(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBOGIAKDFTLIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858254
Record name 1-[4-(2-Hydroxypropan-2-yl)-2-propyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227626-45-0
Record name 1-[4-(2-Hydroxypropan-2-yl)-2-propyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.